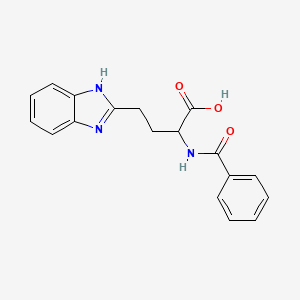

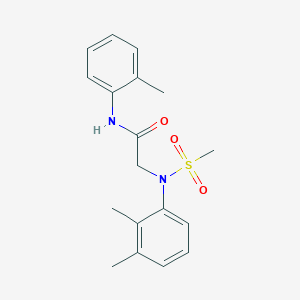

4-(1H-benzimidazol-2-yl)-2-(benzoylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid often involves multistep reactions, including the C-acylation of benzimidazole, N-alkylation, ester hydrolysis, and condensation reactions. For instance, a study described the preparation of 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones through a five-step process starting with C-acylation of benzimidazole, showcasing the intricate synthetic pathways required to create such complex molecules (Milen et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid, is characterized by their ability to form various tautomers and their unique geometry, which is crucial for their biological activity. For example, research into benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids revealed exclusive existence in the amide form in crystals, while solution-phase tautomerism between amide and imide forms was observed, underscoring the dynamic nature of these molecules (Ukrainets et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives is highlighted by their involvement in various organic reactions, leading to the synthesis of a wide range of heterocyclic compounds. One study illustrated how (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene could undergo regioselective reactions with hydrazines to produce 1-substituted 4-benzoylamino-5-methyl-1H-pyrazoles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure and substituent effects. These properties significantly impact their biological activities and potential applications in various fields. For example, the synthesis and characterization of benzimidazo[1,2-a][1,4]diazepinones demonstrated moderate to excellent yields, underlining the importance of synthesis conditions on the physical properties of these compounds (Ghandi et al., 2011).

科学的研究の応用

Synthesis and Structural Analysis

Novel Synthesis Approaches : Researchers have developed new methods for synthesizing benzimidazole derivatives, showcasing their potential in creating diverse chemical structures. For instance, a novel series of Schiff bases and benzimidazole derivatives were synthesized, revealing insights into their structural characteristics and synthesis pathways (Nawrocka et al., 2004). Similarly, advancements in the synthesis of 2-substituted benzimidazoles using polyphosphoric acid have been reported, highlighting efficient one-pot procedures for creating these compounds (Alcalde et al., 1992).

Crystal Structure and Molecular Interaction : The crystal structures of benzimidazole derivatives have been extensively studied, revealing their complex interactions and bonding patterns. Research on the crystal and molecular structures of bis(benzimidazole) and trithiocyanurate complexes has provided valuable insights into their antimicrobial potential and molecular interactions (Kopel et al., 2015).

Biological Activity

Antimicrobial and Antifungal Properties : Benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities against a variety of bacterial and fungal strains. The biological activity evaluation of new polynuclear heterocyclic compounds containing benzimidazole derivatives has shown promising results in combating infectious diseases, with some compounds exhibiting potent activity against pathogens (Bassyouni et al., 2012).

Antioxidant Activity : The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing significant cytoprotective effects against oxidative stress. This suggests their potential utility in developing therapeutic agents for conditions associated with oxidative damage (Anastassova et al., 2016).

Antiproliferative Activity : Research into the antiproliferative activity of 2-aminobenzimidazole derivatives has identified several compounds with cytotoxic activity against human cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer therapy, offering a foundation for further investigation into their anticancer properties (Nawrocka et al., 2004).

特性

IUPAC Name |

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-17(12-6-2-1-3-7-12)21-15(18(23)24)10-11-16-19-13-8-4-5-9-14(13)20-16/h1-9,15H,10-11H2,(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZZZJHUNILSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC2=NC3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)